molecular formula C8H11N3O B1597638 2-amino-N-methylbenzohydrazide CAS No. 59169-69-6

2-amino-N-methylbenzohydrazide

Cat. No.: B1597638
CAS No.: 59169-69-6
M. Wt: 165.19 g/mol
InChI Key: KBVKSMLDIIJRII-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzohydrazide is an organic compound with the molecular formula C8H11N3O. It is known for its applications in various fields of chemistry and biology due to its unique chemical structure and reactivity. The compound is characterized by the presence of an amino group, a methyl group, and a benzohydrazide moiety, which contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methylbenzohydrazide typically involves the reaction of 2-aminobenzohydrazide with methylating agents. One common method is the reaction of 2-aminobenzohydrazide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzohydrazides or other derivatives.

Scientific Research Applications

2-Amino-N-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

    2-Aminobenzohydrazide: Lacks the methyl group, leading to different reactivity and applications.

    N-Methylbenzohydrazide: Lacks the amino group, affecting its chemical behavior and uses.

    Benzohydrazide: The parent compound without amino or methyl substitutions.

Uniqueness: 2-Amino-N-methylbenzohydrazide is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-N-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(10)8(12)6-4-2-3-5-7(6)9/h2-5H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVKSMLDIIJRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369298
Record name 2-Amino-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59169-69-6
Record name 2-Amino-N-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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